![molecular formula C20H19Cl2NO7 B1230747 Pyralomicin 1a CAS No. 139636-03-6](/img/structure/B1230747.png)
Pyralomicin 1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyralomicin 1a is a natural product found in Nonomuraea spiralis with data available.
Scientific Research Applications
Biosynthesis and Structural Analysis
Biosynthesis of Pyralomicin 1a : A study by (Kawamura et al., 1996) revealed that pyralomicin 1a's benzopyranopyrrole unit is derived from acetate, propionate, proline, and the cyclitol unit from glucose metabolites. The 4'-O-CH3 component originates from methionine's S-CH3 group.
Structural Determination : Another study by (Kawamura et al., 1996) conducted extensive NMR spectral analyses to determine the structures of pyralomicins, including 1a.
Genetic Insights : Flatt et al. (2013) identified the biosynthetic gene cluster for pyralomicins in Nonomuraea spiralis IMC A-0156. The cluster includes nonribosomal peptide synthetases and polyketide synthases, essential for forming the benzopyranopyrrole core unit and tailoring enzymes for modifications. Disruption of the N-glycosyltransferase gene abolished pyralomicin production, underscoring its significance in biosynthesis (Flatt et al., 2013).
Cyclitol Moiety Biosynthesis : Naganawa et al. (2002) focused on the biosynthetic pathway leading to pyralomicin 1a's cyclitol moiety. They discovered that 2-epi-5-epi-valiolone is a direct precursor, suggesting specific activation or a substrate-channeling mechanism in its transformation (Naganawa et al., 2002).
Absolute Configuration : The absolute configurations of pyralomicin 1a were determined through X-ray crystallographic analyses, providing critical insights into its structural properties (Kawamura et al., 1997).
Production and Taxonomy
Production and Isolation : Kawamura et al. (1995) reported on the production and isolation of pyralomicins, including pyralomicin 1a, from Actinomadura spiralis, highlighting its physico-chemical and biological properties (Kawamura et al., 1995).
Taxonomy and Producing Organism : Another work by Kawamura et al. (1996) described the taxonomy of Microtetraspora spiralis, the organism responsible for producing pyralomicins. This included an analysis of the strain's characteristics, contributing to a better understanding of the antibiotic's source (Kawamura et al., 1996).
properties
CAS RN |
139636-03-6 |
---|---|
Product Name |
Pyralomicin 1a |
Molecular Formula |
C20H19Cl2NO7 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2,6-dichloro-1-[(1R,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-methoxycyclohex-2-en-1-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C20H19Cl2NO7/c1-7-3-10(21)15(26)13-14(25)9-5-12(22)23(20(9)30-18(7)13)11-4-8(6-24)19(29-2)17(28)16(11)27/h3-5,11,16-17,19,24,26-28H,6H2,1-2H3/t11-,16+,17-,19-/m1/s1 |
InChI Key |
JPPZZIRKTBZEAJ-JLBIYAHBSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)OC)CO)Cl)O)Cl |
SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl |
Other CAS RN |
139636-03-6 |
synonyms |
pyralomicin 1a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.